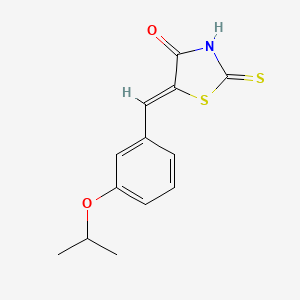

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC13626647

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO2S2 |

|---|---|

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | (5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7- |

| Standard InChI Key | OMFWLYLAOJXAOG-XFFZJAGNSA-N |

| Isomeric SMILES | CC(C)OC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2 |

| SMILES | CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |

Introduction

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, known for its diverse pharmacological properties. This compound features a thiazole ring and a benzylidene moiety with an isopropoxy substituent, contributing to its unique structural characteristics and potential biological activities.

Key Features:

-

Molecular Formula: .

-

Chemical Structure: Includes a thiazole ring with sulfur and nitrogen atoms, a mercapto group, and a benzylidene moiety with an isopropoxy substituent.

-

Potential Applications: Antimicrobial, antifungal, anticancer properties, and enzyme inhibition.

Chemical Reactions:

-

Oxidation of Mercapto Group: Formation of disulfides.

-

Nucleophilic Substitution: Involvement of the thiazole ring.

-

Electrophilic Aromatic Substitution: Possible reactions of the benzylidene moiety.

Biological Activities and Potential Applications

Research indicates that compounds similar to (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to interfere with cell proliferation and induce apoptosis in cancer cells.

Biological Activities:

-

Antimicrobial and Antifungal Properties: Effective against a range of pathogens.

-

Anticancer Properties: Inhibition of cell proliferation and induction of apoptosis.

-

Enzyme Inhibition: Potential to inhibit enzymes involved in disease progression.

Synthesis Methods

The synthesis of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves multi-step reactions under controlled conditions to optimize yield and purity. Reaction conditions, such as temperature, solvent choice, and reaction time, are critical.

Synthesis Steps:

-

Starting Materials: Typically involve thiazole precursors and benzylidene derivatives.

-

Reaction Conditions: Conducted under inert atmospheres to prevent oxidation.

-

Purification Methods: Recrystallization or chromatography may be used.

Safety and Handling

Handling of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one requires caution due to potential skin and eye irritation upon contact. Proper protective equipment and safety protocols should be followed.

Safety Precautions:

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

-

Storage Conditions: Cool, dry place away from incompatible substances.

Future Directions:

-

Biological Activity Studies: In-depth investigations into anticancer and antimicrobial properties.

-

Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

-

Toxicity and Pharmacokinetic Studies: Assessing safety and bioavailability for potential clinical use.

Data Table: Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Antifungal | Active against fungal infections |

| Anticancer | Inhibits cell proliferation, induces apoptosis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume